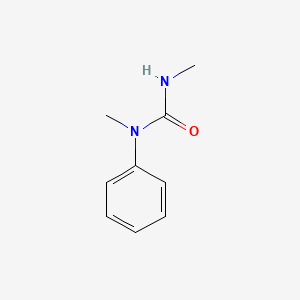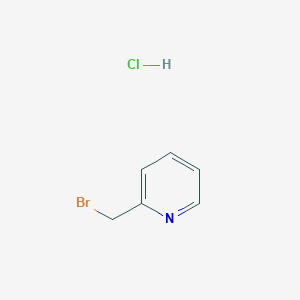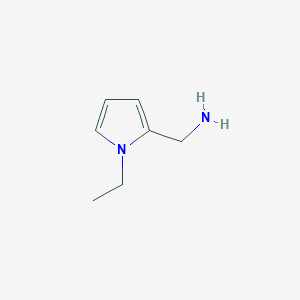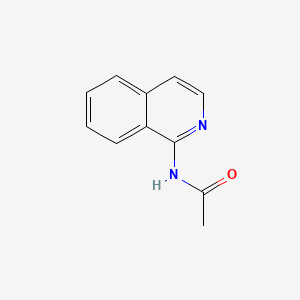
2-methyl-5-sulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-sulfanylbenzoic acid is an aromatic thiol compound with a carboxyl group and a methyl group attached to the thiophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with carbon dioxide under high pressure and temperature conditions. Another method includes the use of aryl halides and sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and allows for the production of the compound in good yields .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.
Catalysts: Copper(I) iodide, palladium complexes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-methyl-5-sulfanylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology: Studied for its potential toxic effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for detecting specific molecules.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxythiophenol
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Uniqueness
2-methyl-5-sulfanylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
Clave InChI |
FJWXUOBINDAINN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)






![7-(Bromomethyl)-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B8768415.png)
![N-[4-(Hydrazinocarbonyl)phenyl]-2-furamide](/img/structure/B8768421.png)




